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For Researchers, Scientists, and Drug Development Professionals

Abstract
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a

synthetic progestin with the CAS number 24356-94-3.[1][2] This potent agonist of the

progesterone receptor has been utilized primarily as a long-acting injectable contraceptive,

often in combination with an estrogen ester.[1][2] This technical guide provides a

comprehensive overview of Algestone acetophenide, including its physicochemical properties,

mechanism of action, synthesis, analytical methods, and pharmacological data. Detailed

experimental protocols for its synthesis, analysis, and biological evaluation are presented,

alongside visualizations of key pathways and workflows to support research and development

activities.

Physicochemical Properties
Algestone acetophenide is a white to off-white crystalline powder.[3] Its chemical and physical

properties are summarized in the table below.
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Property Value Reference

CAS Number 24356-94-3

Molecular Formula C₂₉H₃₆O₄

Molecular Weight 448.603 g/mol

IUPAC Name

(4aR,4bS,6aS,6bS,8R,9aR,10

aS,10bR)-6b-Acetyl-4a,6a,8-

trimethyl-8-phenyl-

3,4,4a,4b,5,6,6a,6b,9a,10,10a,

10b,11,12-tetradecahydro-2H-

naphtho[2',1':4,5]indeno[1,2-

d]dioxol-2-one

Synonyms

Dihydroxyprogesterone

acetophenide (DHPA),

Deladroxone, Droxone,

Alfasone acetophenide, SQ-

15101

Melting Point 150-155 °C

Solubility

Sparingly soluble in

Chloroform, Slightly soluble in

Methanol. Soluble in DMSO

(10.83 mg/mL).

Appearance
White or off-white crystalline

powder

Mechanism of Action and Pharmacology
Algestone acetophenide is a potent synthetic progestogen, acting as an agonist at the

progesterone receptor (PR). Its progestogenic potency is estimated to be 2 to 5 times that of

progesterone in animal models. The compound exhibits high specificity for the PR, with no

significant androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or

antimineralocorticoid activities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1665699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary mechanism of action involves binding to intracellular progesterone receptors in

target tissues. This ligand-receptor complex then translocates to the nucleus, where it

dimerizes and binds to specific DNA sequences known as progesterone response elements

(PREs) in the promoter regions of target genes. This interaction modulates the transcription of

these genes, leading to the physiological effects of progesterone, such as regulation of the

menstrual cycle and maintenance of pregnancy.

In addition to this classical genomic pathway, progestins can also elicit rapid, non-genomic

effects through signaling cascades involving membrane-associated progesterone receptors

and the activation of protein kinases such as MAPK.
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Progesterone Receptor Signaling Pathway for Algestone Acetophenide.

Synthesis
The synthesis of Algestone acetophenide can be achieved through a multi-step process, often

starting from steroid precursors like androstenedione. A patented method involves the following

key transformations:

Experimental Protocol: Synthesis of Algestone
Acetophenide
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This protocol is a representative example based on patented synthesis routes. Researchers

should adapt and optimize the conditions for their specific laboratory setup.

Step 1: Formation of a Grignard Reagent Intermediate: Androstenedione is converted to a

cyanohydrin derivative, which then undergoes a series of reactions including elimination and

reaction with a methyl magnesium halide to form a Grignard reagent intermediate.

Step 2: Hydroxylation: The Grignard intermediate is then hydroxylated using an oxidizing

agent like potassium permanganate in an acidic medium to introduce the 16α and 17α

hydroxyl groups.

Step 3: Acetal Formation: The resulting 16α,17α-dihydroxyprogesterone is reacted with

acetophenone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or phosphoric

acid) to form the cyclic acetal, Algestone acetophenide. The reaction is typically carried out

at room temperature.

Step 4: Purification: The final product is purified by crystallization from a suitable solvent

system, such as ethanol.
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General Synthesis Workflow for Algestone Acetophenide.
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Analytical Methods
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-

MS/MS) is the method of choice for the sensitive and specific quantification of Algestone
acetophenide in biological matrices and pharmaceutical formulations.

Experimental Protocol: HPLC-MS/MS Analysis
This is a representative protocol and should be optimized and validated for the specific

application.

Sample Preparation:

Plasma/Serum: Protein precipitation with a solvent like acetonitrile, followed by

centrifugation. The supernatant can be further cleaned up using solid-phase extraction

(SPE) if necessary.

Pharmaceutical Formulation: Dissolution in a suitable organic solvent and dilution to the

appropriate concentration range.

HPLC Conditions:

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for

steroid analysis.

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation)

and acetonitrile or methanol.

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

Ionization: Electrospray ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific

precursor-to-product ion transitions for Algestone acetophenide would need to be
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determined.
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General Workflow for HPLC-MS/MS Analysis.

Biological Assays
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In Vitro Progesterone Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the affinity of Algestone
acetophenide for the progesterone receptor.

Experimental Protocol: Progesterone Receptor Binding
Assay
This is a generalized protocol and requires optimization.

Receptor Source: Prepare a cytosol fraction containing progesterone receptors from a

suitable source, such as T47D breast cancer cells or uteri from estrogen-primed rabbits.

Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with additives to stabilize the

receptor).

Competition Assay:

Incubate a fixed concentration of a radiolabeled progestin (e.g., ³H-promegestone) with

the receptor preparation in the presence of increasing concentrations of unlabeled

Algestone acetophenide.

Allow the reaction to reach equilibrium.

Separation: Separate the receptor-bound radioligand from the free radioligand using a

method like dextran-coated charcoal or filtration.

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation

counting.

Data Analysis: Plot the percentage of specific binding against the logarithm of the Algestone
acetophenide concentration to determine the IC₅₀, from which the binding affinity (Ki) can be

calculated.
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Workflow for a Progesterone Receptor Competitive Binding Assay.
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In Vivo Progestational Activity Assay (Clauberg-McPhail
Test)
The Clauberg-McPhail test in immature female rabbits is a classic in vivo assay to determine

the progestational activity of a compound.

Experimental Protocol: Clauberg-McPhail Test
This is a representative animal study protocol and requires ethical approval and adherence to

animal welfare guidelines.

Animal Model: Use immature female rabbits.

Estrogen Priming: Prime the rabbits with daily injections of an estrogen (e.g., estradiol

benzoate) for several days to induce endometrial proliferation.

Treatment: Administer graded doses of Algestone acetophenide to different groups of

estrogen-primed rabbits for a set period.

Tissue Collection: At the end of the treatment period, euthanize the animals and collect

uterine tissue samples.

Histological Analysis: Fix, section, and stain the uterine tissues (e.g., with hematoxylin and

eosin).

Scoring: Microscopically evaluate the degree of endometrial glandular proliferation and score

it on a standardized scale (e.g., McPhail scale).

Data Analysis: Determine the dose-response relationship to assess the progestational

potency of Algestone acetophenide relative to a standard progestin like progesterone.

Pharmacokinetics
Limited pharmacokinetic data for Algestone acetophenide is available. Following a single

intramuscular injection, it has a long elimination half-life of approximately 24 days. The

compound and its metabolites can be detected in circulation for up to 60 days post-injection.

Excretion is primarily through the feces via the biliary route.
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Clinical Use and Formulations
Algestone acetophenide has been used as a long-acting injectable contraceptive, typically in

combination with an estrogen such as estradiol enanthate. Common formulations have

included 150 mg of Algestone acetophenide with 10 mg of estradiol enanthate, administered

monthly.

Conclusion
Algestone acetophenide is a well-characterized synthetic progestin with high potency and

specificity for the progesterone receptor. This technical guide provides a foundational

understanding of its chemical, pharmacological, and analytical properties. The detailed

experimental workflows and signaling pathway diagrams offer valuable resources for

researchers and drug development professionals working with this and related compounds.

Further research into its non-genomic signaling pathways and the development of validated,

high-throughput analytical methods will continue to enhance our understanding and potential

applications of this progestin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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